![molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1](/img/structure/B1433459.png)
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: is an organic compound that features a benzoate ester linked to a tetrazole ring
Mechanism of Action
Target of Action
Compounds with a tetrazole group, such as 1h-tetrazol-5-yl derivatives, have been known to exhibit potent angiotensin ii antihypertensive activity . Therefore, it’s plausible that Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate may interact with similar targets.
Mode of Action
Compounds with similar structures have been observed to form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
Given the potential antihypertensive activity of similar compounds , it’s possible that this compound may influence pathways related to blood pressure regulation and cardiovascular function.
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoate with 5-methyl-1H-tetrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the tetrazole ring under basic conditions.
Major Products:
Oxidation: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoic acid.
Reduction: 4-[
Properties
IUPAC Name |
methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNSILMWOBEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
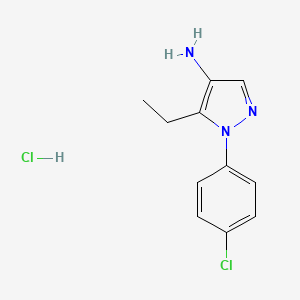

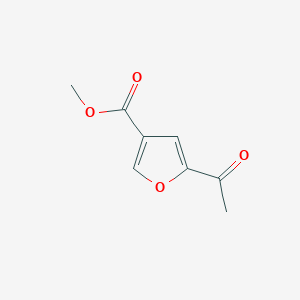
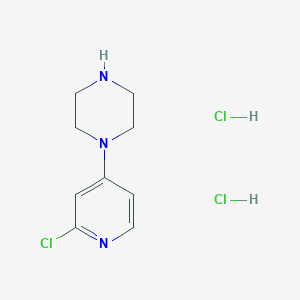
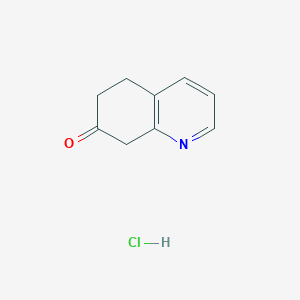
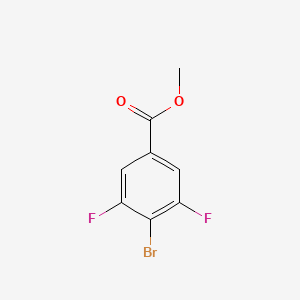
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)

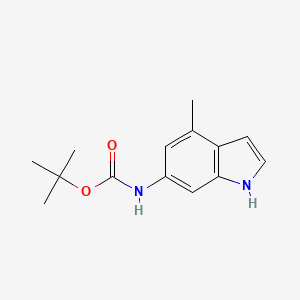
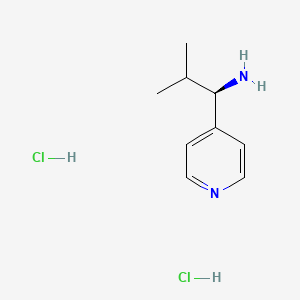
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
